N2-(m-Tolyl)pyridine-2,3-diamine N2-(m-Tolyl)pyridine-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 176032-17-0
VCID: VC7813624
InChI: InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)15-12-11(13)6-3-7-14-12/h2-8H,13H2,1H3,(H,14,15)
SMILES: CC1=CC(=CC=C1)NC2=C(C=CC=N2)N
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

N2-(m-Tolyl)pyridine-2,3-diamine

CAS No.: 176032-17-0

Cat. No.: VC7813624

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

N2-(m-Tolyl)pyridine-2,3-diamine - 176032-17-0

Specification

CAS No. 176032-17-0
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 2-N-(3-methylphenyl)pyridine-2,3-diamine
Standard InChI InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)15-12-11(13)6-3-7-14-12/h2-8H,13H2,1H3,(H,14,15)
Standard InChI Key OWROLTVNXRCEDW-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC2=C(C=CC=N2)N
Canonical SMILES CC1=CC(=CC=C1)NC2=C(C=CC=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Bonding

The molecule consists of a pyridine ring fused with two amino groups and an m-tolyl substituent. X-ray crystallographic studies of analogous compounds, such as 5-bromopyridine-2,3-diamine, reveal near-planar geometries with slight deviations due to steric interactions . The pyridine ring exhibits typical aromatic bond lengths (1.33–1.40 Å), while the C–N bonds in the amino groups measure approximately 1.45 Å, consistent with sp³ hybridization .

Spectral Characteristics

  • IR Spectroscopy: Key absorption bands include N–H stretching (3340–3446 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) .

  • NMR: 1H^1\text{H} NMR spectra show resonances for aromatic protons (δ 6.4–8.5 ppm), NH2_2 groups (δ 5.3–5.8 ppm), and the m-tolyl methyl group (δ 2.2–2.4 ppm) .

Thermodynamic and Electronic Properties

Density functional theory (DFT) calculations predict a boiling point of 373.2°C and a density of 1.191 g/cm³ . The HOMO-LUMO gap, estimated at 4.25 eV for related diaminopyridines, suggests moderate electronic delocalization and potential for charge-transfer applications .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight199.25 g/mol
Melting PointNot reported
Boiling Point373.2°C (predicted)
Density1.191 g/cm³ (predicted)
pKa (amino groups)~6.08 (estimated)

Synthesis and Reaction Pathways

Catalytic Goldberg Reaction

A scalable synthesis involves the Cu(I)-catalyzed coupling of 2-bromopyridine with m-toluidine. Using a CuI/1,10-phenanthroline catalyst (1–3 mol%) in toluene or tert-amyl alcohol, the reaction achieves yields >85% under mild conditions (80–100°C, 8–24 h) . Key steps include:

  • Oxidative Addition: Cu(I) activates the C–Br bond of 2-bromopyridine.

  • Transmetallation: m-Toluidine coordinates to the Cu center.

  • Reductive Elimination: Forms the C–N bond, yielding the diaminopyridine product .

Post-Synthetic Modifications

  • Acylation: Reacts with acyl chlorides to form N-protected derivatives (e.g., NN-methyl-NN-(pyridin-2-yl)acetamide) .

  • Coordination Chemistry: Acts as a tridentate ligand for transition metals (e.g., Pd(II), Cu(II)), forming complexes with applications in catalysis and bioimaging .

Table 2: Optimization of Goldberg Reaction Conditions

Catalyst LoadingSolventBaseYield (%)Reference
2% CuI/phenTolueneK2_2CO3_385
1% CuI/phent-AmOHK3_3PO4_478

Applications in Medicinal Chemistry and Materials Science

Anticancer Agents

Pd(II) complexes derived from N2-(m-Tolyl)pyridine-2,3-diamine exhibit potent activity against breast cancer cell lines (MCF-7, MDA-MB-231), with IC50_{50} values comparable to cisplatin (20–25 µM) . Mechanistic studies suggest apoptosis induction via tyrosine kinase inhibition .

Coordination Polymers

The compound’s ability to form hydrogen bonds (N–H···N) and π-stacking interactions enables the design of metal-organic frameworks (MOFs) with high surface areas (>1000 m²/g) for gas storage .

Fluorescent Probes

Functionalization with electron-withdrawing groups (e.g., –NO2_2, –CN) yields derivatives with tunable emission (λem_{em} = 450–600 nm), useful in bioimaging and sensor technologies .

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